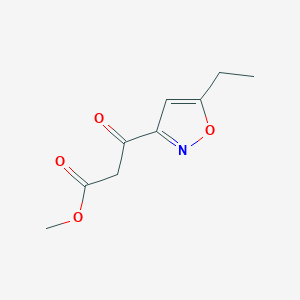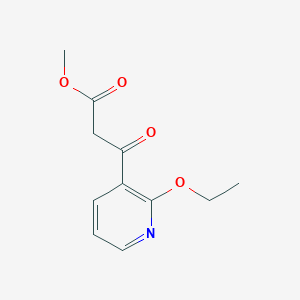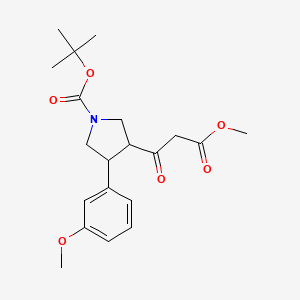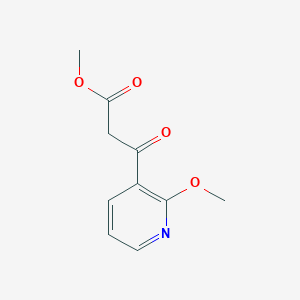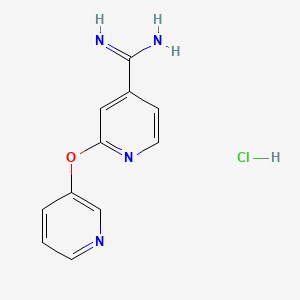
2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Descripción general
Descripción
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a chemical compound used as pharmaceutical intermediates . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon .
Synthesis Analysis
The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde involves several steps. It has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is C9H5ClINO . It has a molecular weight of 305.5 .Chemical Reactions Analysis
2-Chloro-4-iodo-1H-indole-3-carbaldehyde has been involved in reactions with 4-amino-5-alkyl (aryl)-4H-1,2,4-triazole-3-thiols, which afforded new heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a predicted density of 2.070±0.06 g/cm3 and a predicted boiling point of 439.9±40.0 °C . The melting point is not available .Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
2-Chloro-4-iodo-1H-indole-3-carbaldehyde: is an ideal precursor in Multicomponent Reactions (MCRs) . MCRs are one-step convergent strategies that allow for the synthesis of complex molecules by combining more than two starting materials . This compound, due to its reactive functional groups, can participate in MCRs to generate a variety of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Synthesis of Biologically Active Structures
The indole moiety of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is significant for the synthesis of pharmaceutically active compounds and indole alkaloids . Its inherent functional groups facilitate C–C and C–N coupling reactions and reductions, making it a versatile building block for creating compounds with diverse biological activities .
Aldose Reductase Inhibitors
Derivatives of this compound have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in diabetic complications, and inhibitors can be potential treatments for conditions related to diabetes.
Antioxidant Properties
Indole derivatives, including those derived from 2-Chloro-4-iodo-1H-indole-3-carbaldehyde , exhibit antioxidant activities . Antioxidants are crucial in protecting cells from oxidative stress and are beneficial in preventing various diseases, including cancer and heart disease.
Antimicrobial and Antibiotic Activities
The compound’s derivatives show promise in antimicrobial and antibiotic applications . They can be used to develop new treatments for bacterial infections, addressing the growing concern of antibiotic resistance.
Anti-inflammatory Applications
Indole derivatives from 2-Chloro-4-iodo-1H-indole-3-carbaldehyde have been reported to possess anti-inflammatory properties . These can be explored for the development of new anti-inflammatory drugs, which are essential in the treatment of chronic diseases like arthritis.
Anticancer Potential
The structural complexity and biological relevance of indole derivatives make them candidates for anticancer drug development . Their ability to interact with various biological targets can lead to the discovery of novel anticancer agents.
Anti-HIV Activity
Novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from 2-Chloro-4-iodo-1H-indole-3-carbaldehyde , have been studied for their potential as anti-HIV-1 agents . This application is particularly critical in the ongoing fight against HIV/AIDS.
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRVYKQFLZVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267724 | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1H-indole-3-carbaldehyde | |
CAS RN |
1203898-06-9 | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



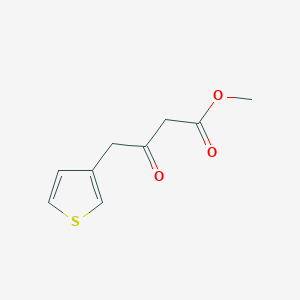

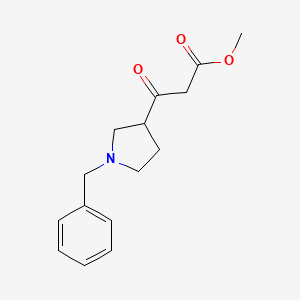
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)

![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)

